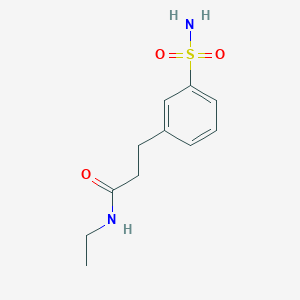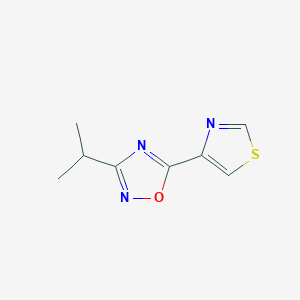![molecular formula C12H19NO3 B2795980 Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 2137704-05-1](/img/structure/B2795980.png)
Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate is a chemical compound with the CAS Number: 2137704-05-1 . It has a molecular weight of 225.29 . The compound is stored at 4 degrees Celsius and is available in powder form . The IUPAC name for this compound is tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate .
Synthesis Analysis
The synthesis of this compound involves a Curtius rearrangement reaction and a Hofmann degradation reaction . The raw materials used in the synthesis are easy to obtain, and the process is simple .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(8-13)4-5-12/h7,9H,4-6,8H2,1-3H3 . This code provides a unique identifier for the compound and can be used to predict its molecular structure.Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate and its derivatives are primarily used in the synthesis of novel compounds. Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, which serves as a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Enantioselective Synthesis
López et al. (2020) demonstrated the enantioselective synthesis of 4-substituted proline scaffolds, including tert-butyl (S)-4-methyleneprolinate, which is transformed into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir (López et al., 2020).
Catalytic Applications
A study by Molchanov et al. (2013) explored the regioselective cycloaddition of C-Aryl- and C-Carbamoylnitrones to Methyl 2-Benzylidenecyclopropanecarboxylate, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).
Synthesis of Antibacterial Agents
Odagiri et al. (2013) synthesized novel quinolone antibacterial agents, including compounds with 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, which exhibited potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013).
Derivative Synthesis for Drug Development
Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, a derivative of the spirocyclic scaffold used in drug design, indicating the potential application of tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate in medicinal chemistry (Radchenko, Grygorenko, & Komarov, 2010).
NMR Spectroscopy in Structural Analysis
Jakubowska et al. (2013) utilized NMR spectroscopy for the assignment of the absolute configuration of a related compound, 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, indicating the potential for similar analytical applications for tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate (Jakubowska et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(8-13)4-5-12/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMNJYSFLRQUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795898.png)
![2-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2795900.png)
![4-morpholino-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2795902.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2795905.png)

![3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2795908.png)
![3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2795909.png)


![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2795915.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2795919.png)
